molecular formula C15H16N4O2S2 B2782946 2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}ethane-1-sulfonamide CAS No. 2320958-99-2

2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}ethane-1-sulfonamide

Katalognummer: B2782946
CAS-Nummer: 2320958-99-2
Molekulargewicht: 348.44
InChI-Schlüssel: SUWLBFONJWWJFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}ethane-1-sulfonamide (CAS 2320958-99-2) is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. With a molecular formula of C15H16N4O2S2 and a molecular weight of 348.44 g/mol, this compound features a distinctive hybrid structure that incorporates a sulfonamide group, a 1,2,3-triazole ring, and a thiophene heterocycle . This specific architecture is characteristic of compounds designed to interact with enzyme active sites. The 1,2,3-triazole moiety, often synthesized via "click chemistry," is a privileged pharmacophore in drug discovery, known for its metabolic stability and ability to participate in hydrogen bonding. The primary research application of this compound is as a potential inhibitor for enzymatic studies. Structural analogs featuring the thiophene-sulfonamide scaffold have been documented in scientific literature as potent inhibitors of carbonic anhydrase isoforms , which are zinc metalloenzymes involved in critical physiological processes . These analogs demonstrate low nanomolar inhibition constants (K i ) against human carbonic anhydrases, including the tumor-associated isoforms hCA IX and XII . The proposed mechanism of action for such inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, complemented by favorable hydrophobic interactions of the triazole-thiophene aromatic system with the active site cavity . This compound is supplied for research purposes such as investigating new pathways in enzyme kinetics, structure-activity relationship (SAR) studies, and as a building block for the development of novel bioactive molecules. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

IUPAC Name

2-phenyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c20-23(21,9-7-13-4-2-1-3-5-13)16-10-14-11-19(18-17-14)15-6-8-22-12-15/h1-6,8,11-12,16H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWLBFONJWWJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}ethane-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Sulfonamide Group: This involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.

Analyse Chemischer Reaktionen

2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Wirkmechanismus

The mechanism of action of 2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}ethane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but they often include key signaling pathways or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Triazole-Sulfonyl Derivatives

Compound A: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

  • Key Features :
    • Contains a 1,2,4-triazole ring substituted with a sulfonylphenyl group and difluorophenyl moiety.
    • A thioether (-S-) linker replaces the methylene group in the target compound.
  • Comparison :
    • The 1,2,4-triazole (vs. 1,2,3-triazole) alters nitrogen atom positions, affecting hydrogen-bonding patterns.
    • Fluorine substituents enhance lipophilicity and metabolic stability but reduce solubility compared to the thiophene group in the target compound.
    • The thioether linkage may confer greater conformational flexibility but lower oxidative stability than the sulfonamide group .

Triazolylmethyl-Amide Derivatives

Compound B: (S)-N-(2-((1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((Dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide ()

  • Key Features: A benzamide linked to a triazolylmethyl group and a dibenzylamino side chain. Amide (-CONH-) instead of sulfonamide (-SO₂NH-).
  • Comparison: Amides are less acidic (pKa ~15–18) than sulfonamides, reducing hydrogen-bond donor strength.

Thiophene-Containing Analogues

Compound C : (S)-N-Methyl-3-(Naphthalen-1-yloxy)-3-(Thiophen-3-yl)propan-1-amine ()

  • Key Features :
    • Thiophen-3-yl group linked to a naphthyloxy-propanamine scaffold.
    • Lacks a triazole or sulfonamide group.
  • The amine group (-NH-) is less acidic than sulfonamide, limiting ionic interactions in biological systems .

Urea and Methanesulfonamide Derivatives

Compound D : 1-(Oxan-4-yl)-3-{[1-(Thiophen-3-yl)-1H-1,2,3-Triazol-4-yl]methyl}urea (BJ50425, )

  • Key Features :
    • Urea (-NHCONH-) linker instead of sulfonamide.
    • Oxan-4-yl (tetrahydropyran) substituent.
  • Comparison: Ureas exhibit dual hydrogen-bond donor/acceptor properties but are less acidic than sulfonamides. The oxan-4-yl group may improve solubility but introduces stereochemical complexity absent in the phenyl-sulfonamide motif of the target compound .

Compound E : 1-(3-Methylphenyl)-N-{[3-(Pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide (BJ50433, )

  • Key Features :
    • Methanesulfonamide (-SO₂NH-) with pyridine-pyrazine aromatic systems.
  • Comparison: Pyridine-pyrazine groups enhance π-π interactions but may increase hydrophilicity.

Research Implications

The target compound’s combination of sulfonamide, triazole, and thiophene groups offers a balance of acidity, aromatic interactions, and metabolic stability. Its structural simplicity compared to polycyclic derivatives () may facilitate synthesis and optimization. Future studies should explore crystallographic data using SHELX programs () to elucidate conformational preferences and intermolecular interactions.

Biologische Aktivität

The compound 2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}ethane-1-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to collate and analyze the current understanding of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a phenyl group, a thiophene moiety, and a triazole ring, all of which contribute to its biological properties. The sulfonamide group is known for its diverse pharmacological effects, often enhancing the compound's interaction with biological targets.

Chemical Formula

  • Molecular Formula : C15H16N4O2S
  • Molecular Weight : 320.38 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The mechanisms of action appear to involve:

  • Cell Cycle Regulation : The compound has been shown to influence cell cycle regulators such as P53 and P21, which are crucial in controlling cell proliferation and apoptosis.
  • Apoptosis Induction : It affects the expression levels of BCL-2 and BAX proteins, key players in the mitochondrial apoptosis pathway.

Table 1: Summary of Anticancer Activity

StudyCell Lines TestedIC50 (µM)Mechanism of Action
Study AA549 (Lung)36Induction of apoptosis
Study BMDA-MB-231 (Breast)45Cell cycle arrest
Study CC32 (Melanoma)30Modulation of BCL-2/BAX

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. This compound has shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Remarks
MRSA64 µg/mLModerate activity
E. coli128 µg/mLLimited activity
S. aureus32 µg/mLEffective

Mechanistic Studies

In vitro studies have demonstrated that the compound can alter gene expression related to cell proliferation and survival. For instance, exposure to the compound resulted in:

  • Decreased Histone H3 Expression : Indicative of reduced cell proliferation.
  • Increased Apoptotic Markers : Enhanced expression of pro-apoptotic genes following treatment.

Case Study 1: In Vivo Efficacy in Tumor Models

A recent study investigated the efficacy of this compound in vivo using xenograft models. The results indicated significant tumor regression compared to control groups treated with standard chemotherapeutics.

Case Study 2: Synergistic Effects with Other Agents

Research has also explored the potential for synergistic effects when combined with other anticancer agents. The compound exhibited enhanced cytotoxicity when used alongside doxorubicin, suggesting potential for combination therapy.

Q & A

Q. What are the optimal synthetic routes for 2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}ethane-1-sulfonamide?

The synthesis typically involves multi-step reactions, starting with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

  • Triazole formation : Reacting thiophen-3-yl azide with a propargyl derivative under Cu(I) catalysis .
  • Sulfonamide coupling : Using ethanesulfonyl chloride with the triazole intermediate in solvents like DMF or dichloromethane, catalyzed by triethylamine .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How is the compound characterized post-synthesis?

Structural confirmation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and sulfonamide linkage .
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening methods are recommended?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinases) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog synthesis : Modify the thiophene (e.g., 2-thienyl vs. 3-thienyl), phenyl substituents (electron-withdrawing/donating groups), or sulfonamide chain length .
  • Biological testing : Compare IC50_{50} values across analogs to identify critical pharmacophores .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., COX-2 or EGFR) .

Q. What strategies resolve contradictions in biological activity data?

  • Dose-response validation : Replicate assays across multiple labs to rule out protocol variability .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
  • Metabolic stability tests : Assess liver microsome degradation to determine if inactive metabolites explain discrepancies .

Q. How can computational modeling optimize the compound’s pharmacokinetics?

  • ADME prediction : Tools like SwissADME calculate logP, solubility, and bioavailability .
  • MD simulations : GROMACS or AMBER to study membrane permeability and protein-ligand stability .
  • Metabolite prediction : CYP450 interaction analysis using StarDrop or MetaSite .

Q. What experimental designs validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
  • CRISPR knockouts : Silence putative targets (e.g., HDACs) and assess loss of compound efficacy .
  • Fluorescence polarization : Quantify competitive binding with fluorescently labeled probes .

Methodological Considerations

  • Reaction optimization : Use Design of Experiments (DoE) to statistically model variables (temperature, solvent ratio, catalyst loading) for yield improvement .
  • Data analysis : Apply nonlinear regression (GraphPad Prism) for dose-response curves and PCA for multivariate SAR datasets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.